Faropenem Related Compound 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

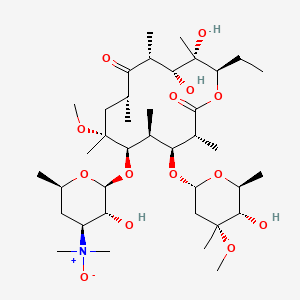

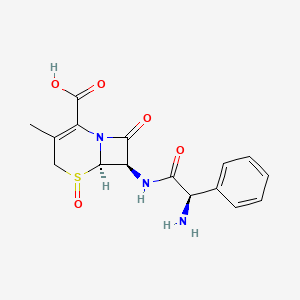

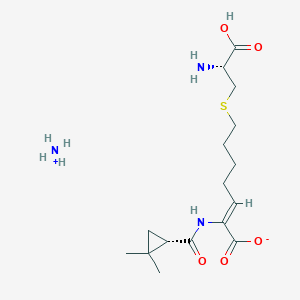

Faropenem Related Compound 1 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class, and is used for the treatment of bacterial infections . The compound appears as a white to light brown powder .

Synthesis Analysis

The synthesis of Faropenem and its related compounds involves various chemical reactions. A synthetic method of Faropenem sodium has been reported, which replaces the allyloxy oxalyl chloride in traditional handicraft using chlorine oxalic acid to p-Nitrobenzyl .Molecular Structure Analysis

The molecular formula of Faropenem Related Compound 1 is C16H29NO4SSi . Its molecular weight is 359.56 .Chemical Reactions Analysis

Faropenem, the parent compound of Faropenem Related Compound 1, is a beta-lactam antibiotic. Like other beta-lactam antibiotics, it acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Faropenem, a new oral beta-lactam agent with a penem structure, demonstrates significant in vitro activity against a broad range of pathogens, including aerobic and anaerobic bacteria. Studies have shown its efficacy against skin and soft tissue infections from animal and human bites, inhibiting a majority of aerobic isolates, including all Pasteurella spp. and Eikenella corrodens, and most anaerobic isolates at low concentrations (Goldstein et al., 2002). Faropenem is also effective against lower respiratory tract pathogens, displaying susceptibility patterns comparable to other beta-lactams and fluoroquinolones for pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis (Walsh et al., 2003).

Pharmacokinetics

Population pharmacokinetics of faropenem have been studied in healthy human volunteers and patients. These studies have revealed that faropenem exhibits high stability to beta-lactamase and strong antibacterial activity against gram-positive and gram-negative bacteria, except for Pseudomonas aeruginosa and anaerobic bacteria (Hirooka et al., 2005).

Antimicrobial Properties

Comparative studies on the antimicrobial properties of faropenem against anaerobic pathogens involved in systemic infections have demonstrated its high activity and bactericidal properties against beta-lactamase-positive and -negative anaerobes, with significant post-antibiotic effects (Milazzo et al., 2003).

Cross-Resistance Concerns

Research indicates potential concerns for the development of carbapenem cross-resistance due to structural similarities between faropenem and carbapenems. Studies have examined if in vitro development of faropenem resistance in Escherichia coli isolates would result in cross-resistance to carbapenems, particularly in isolates producing CTX-M-15 type extended spectrum beta-lactamase (ESBL) enzymes (Gandra et al., 2020).

Effectiveness Against Tuberculosis

Recent studies have shown that faropenem is a potential candidate for alternative therapy of drug-resistant tuberculosis. Its ability to efficiently kill Mycobacterium tuberculosis, even in the absence of clavulanate, and its superior activity against nongrowing but metabolically active cells make it a promising candidate for tuberculosis therapy (Dhar et al., 2014).

Binding Affinities and Morphological Impact

Faropenem demonstrates high binding affinity to high-molecular-weight penicillin-binding proteins (PBPs) but low affinity to low-molecular-weight PBPs. This affinity is reflected in its pronounced bactericidal effect, causing morphological changes in both gram-positive and gram-negative bacteria (Dalhoff et al., 2003).

Safety And Hazards

Eigenschaften

CAS-Nummer |

106560-32-1 |

|---|---|

Produktname |

Faropenem Related Compound 1 |

Molekularformel |

C16H29NO4SSi |

Molekulargewicht |

359.56 |

Aussehen |

White to light brown powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(2R)- 2-Furancarbothioic acid, tetrahydro-, S-[(2R,3S)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-4-oxo-2-azetidinyl] ester; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)